molecular formula C17H10BrCl2N3O2 B11532442 5-Bromo-N'-[(E)-[5-(3,4-dichlorophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide

5-Bromo-N'-[(E)-[5-(3,4-dichlorophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide

Cat. No.: B11532442
M. Wt: 439.1 g/mol
InChI Key: LLGJTWLBXJPEBR-LSFURLLWSA-N
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Description

5-Bromo-N’-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]pyridine-3-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a dichlorophenyl group, and a furan ring, all connected through a pyridine carbohydrazide backbone

Preparation Methods

The synthesis of 5-Bromo-N’-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]pyridine-3-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Condensation with pyridine-3-carbohydrazide: The final step involves the condensation of the furan derivative with pyridine-3-carbohydrazide under reflux conditions to form the desired product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

5-Bromo-N’-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]pyridine-3-carbohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

5-Bromo-N’-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]pyridine-3-carbohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-N’-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation . The compound’s ability to bind to these targets is attributed to its unique structural features, which allow for high-affinity interactions.

Comparison with Similar Compounds

When compared to similar compounds, 5-Bromo-N’-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]pyridine-3-carbohydrazide stands out due to its specific combination of functional groups. Similar compounds include:

The uniqueness of 5-Bromo-N’-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]pyridine-3-carbohydrazide lies in its ability to combine the properties of its individual components, resulting in a compound with diverse and potent biological activities.

Properties

Molecular Formula

C17H10BrCl2N3O2

Molecular Weight

439.1 g/mol

IUPAC Name

5-bromo-N-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C17H10BrCl2N3O2/c18-12-5-11(7-21-8-12)17(24)23-22-9-13-2-4-16(25-13)10-1-3-14(19)15(20)6-10/h1-9H,(H,23,24)/b22-9+

InChI Key

LLGJTWLBXJPEBR-LSFURLLWSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=CC=C(O2)/C=N/NC(=O)C3=CC(=CN=C3)Br)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=NNC(=O)C3=CC(=CN=C3)Br)Cl)Cl

Origin of Product

United States

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